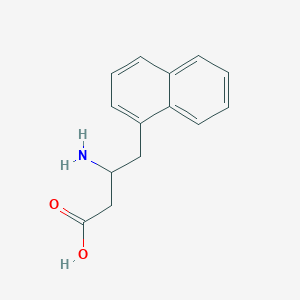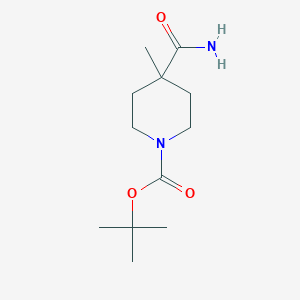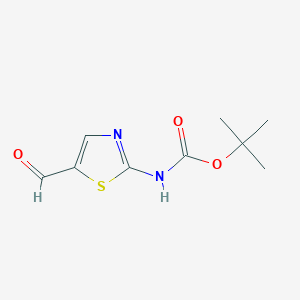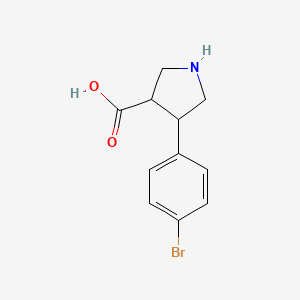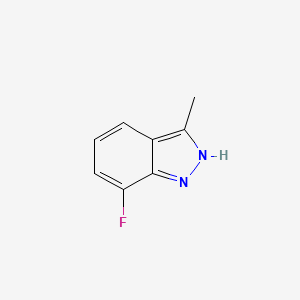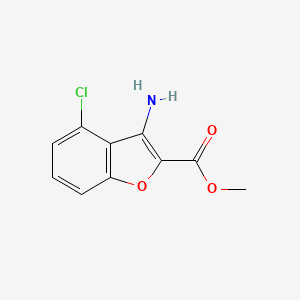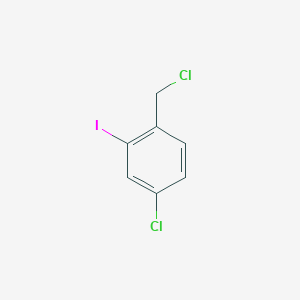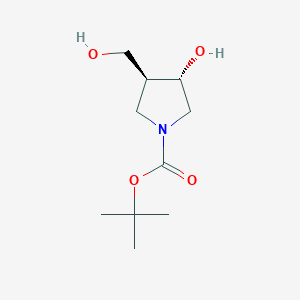
(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S,4S)-tert-Butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as (3S,4S)-t-BHMP, is an organic compound belonging to the pyrrolidine family. It is a colorless, crystalline solid that is insoluble in water, but soluble in most organic solvents. It has a molecular weight of 225.3 g/mol and a melting point of 62-64°C.
Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
One significant application of this compound is in the field of medicinal chemistry. A study by Chung et al. (2005) describes an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, highlighting the utility of this compound in creating chiral pyrrolidines with high yield and enantiomeric excess. This process is critical for the development of various pharmaceuticals (Chung et al., 2005).
Crystallographic Studies
Weber et al. (1995) conducted crystallographic studies on a related compound, showcasing the importance of (3S,4S)-tert-butyl 3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate in understanding the structure and properties of pyrrolidine derivatives. This research provides valuable insights into the molecular configuration and potential applications of these compounds (Weber et al., 1995).
Synthesis of Pyrrolidine Azasugars
Huang Pei-qiang (2011) details the asymmetric synthesis of a key intermediate for the synthesis of pyrrolidine azasugars, starting with a compound closely related to this compound. This demonstrates its role in the synthesis of complex molecules with potential biological activity (Huang Pei-qiang, 2011).
Development of Anti-inflammatory Agents
Ikuta et al. (1987) explored the synthesis and evaluation of pyrrolidin-2-ones, closely related to the compound , as anti-inflammatory and analgesic agents. This highlights another medicinal application of this class of compounds (Ikuta et al., 1987).
Conformational Analysis in Amino Acids
The work of Koskinen et al. (2005) on locked conformations for the proline pyrrolidine ring, involving tert-butyl proline derivatives, demonstrates the compound's relevance in studying amino acid conformations and their implications in peptide and protein structures (Koskinen et al., 2005).
properties
IUPAC Name |
tert-butyl (3S,4S)-3-hydroxy-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-4-7(6-12)8(13)5-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTWKRUNXOFBPE-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate](/img/structure/B1374624.png)
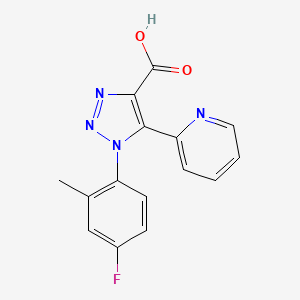

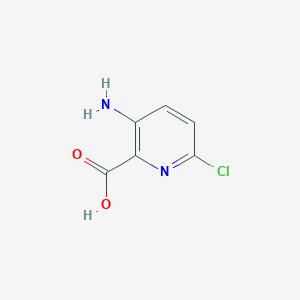
![1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone](/img/structure/B1374629.png)
